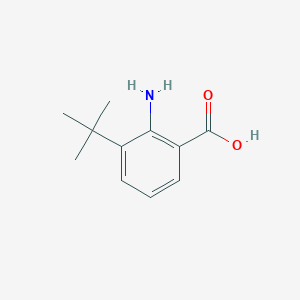

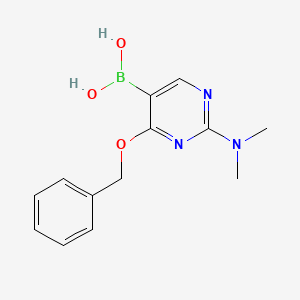

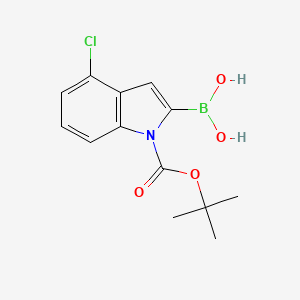

(1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl)boronic acid

Vue d'ensemble

Description

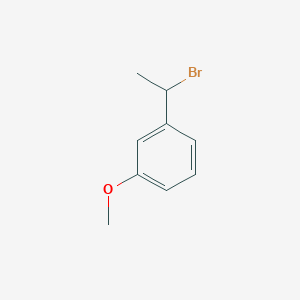

The compound (1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl)boronic acid is a boronic acid derivative with a tert-butyloxycarbonyl (Boc) protective group and a chloroindole moiety. The Boc group is widely used in peptide synthesis to protect the amino group during the coupling of peptide chains and can be selectively removed under acidic conditions . The chloroindole part of the molecule is a common structure in many pharmaceuticals, and the boronic acid functionality allows for further chemical transformations, such as Suzuki coupling reactions .

Synthesis Analysis

The synthesis of related Boc-protected indole boronic acid derivatives typically involves multi-step reactions starting from indole or substituted indoles. For instance, tert-butyl esters can be synthesized from boronic acids or boronic acid pinacol esters using palladium-catalyzed tert-butoxycarbonylation, achieving high yields . The Boc group itself can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP . The synthesis of peptide derivatives using the Boc group as the α-amino protection has been demonstrated, although it requires the use of hazardous hydrogen fluoride (HF) for deprotection .

Molecular Structure Analysis

The molecular structure of Boc-protected indole boronic acid derivatives can be elucidated using common analytical techniques such as NMR, IR, MS, and X-ray crystallography. For example, the crystal structure of a similar compound, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, was determined by X-ray diffraction and compared with the molecular structure obtained by density functional theory (DFT) . These studies are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Boc-protected indole boronic acid derivatives can participate in various chemical reactions. The Boc group can be selectively removed using acidolytic conditions, such as with trifluoroacetic acid, without affecting other protective groups like the benzyloxycarbonyl (Z) group . Boronic acids are also known to catalyze three-component reactions, as demonstrated in the synthesis of α-sulfanyl-substituted indole-3-acetic acids . Furthermore, the boronic acid moiety is reactive in cross-coupling reactions, which is useful for the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected indole boronic acid derivatives are influenced by the presence of the Boc group and the boronic acid moiety. The Boc group increases the steric bulk and provides protection for the amino group, which is beneficial in peptide synthesis . The boronic acid group is known for its ability to form reversible covalent bonds with diols, which is exploited in various chemical transformations . The solubility, stability, and reactivity of these compounds can be studied using computational methods such as DFT, which also provides insights into their molecular electrostatic potential and frontier molecular orbitals .

Applications De Recherche Scientifique

-

Scientific Field: Material Chemistry

- Application Summary : Indole derivatives, including those involving indolylboronic acids like “(1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl)boronic acid”, have applications in the field of material chemistry .

- Methods of Application : These compounds can be synthesized through reactions of indolylboronic acids with electrophilic compounds .

- Results or Outcomes : The resulting indole derivatives can exhibit a variety of properties that make them useful in material chemistry .

-

Scientific Field: Medicinal Chemistry

- Application Summary : Boronic acids, including N-Boc-indole-2-boronic acid, have been used in medicinal chemistry for the synthesis of various bioactive molecules .

- Methods of Application : The boronic acid group can be introduced into bioactive molecules to modify their selectivity, physicochemical, and pharmacokinetic characteristics .

- Results or Outcomes : The introduction of the boronic acid group has been shown to improve the existing activities of the bioactive molecules .

-

Scientific Field: Synthesis of Marine Natural Products

- Application Summary : N-Boc-indole-2-boronic acid can be used as a starting material for the synthesis of marine natural product pentabromopseudilin .

- Methods of Application : The specific procedures for this synthesis can vary, but it generally involves combining the N-Boc-indole-2-boronic acid with other reactants under specific conditions .

- Results or Outcomes : The outcome of this synthesis is the production of pentabromopseudilin, a marine natural product .

-

Scientific Field: Synthesis of Dipeptides

- Application Summary : N-Boc-indole-2-boronic acid can be used in the synthesis of dipeptides .

- Methods of Application : The specific procedures for this synthesis can vary, but it generally involves combining the N-Boc-indole-2-boronic acid with other reactants under specific conditions .

- Results or Outcomes : The outcome of this synthesis is the production of dipeptides .

-

Scientific Field: Synthesis of Hydroxyquinones

- Application Summary : N-Boc-indole-2-boronic acid is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .

- Methods of Application : The specific procedures for this synthesis can vary, but it generally involves combining the N-Boc-indole-2-boronic acid with other reactants under specific conditions .

- Results or Outcomes : The outcome of this synthesis is the production of hydroxyquinones .

-

Scientific Field: Synthesis of Room-Temperature Ionic Liquids

- Application Summary : N-Boc-indole-2-boronic acid is used as a starting material in the synthesis of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids .

- Methods of Application : The specific procedures for this synthesis can vary, but it generally involves combining the N-Boc-indole-2-boronic acid with other reactants under specific conditions .

- Results or Outcomes : The outcome of this synthesis is the production of room-temperature ionic liquids .

Propriétés

IUPAC Name |

[4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWASNXIUPJIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452758 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl)boronic acid | |

CAS RN |

475102-11-5 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-chloro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.